2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Lipophilicity Drug-likeness Physicochemical profiling

This specific pyridazine-thioacetamide (CAS 896045-72-0) is irreplaceable for SAR studies due to its unique N-phenethyl terminus and 4-ethylphenyl substituent. Direct procurement enables head-to-head comparison with compound 4l in telomerase/JAK/STAT3 assays, evaluating lipophilicity-driven potency shifts. LINCS library provenance (LSM-18436) ensures HTS-ready QC.

Molecular Formula C22H23N3OS
Molecular Weight 377.51
CAS No. 896045-72-0
Cat. No. B2403779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
CAS896045-72-0
Molecular FormulaC22H23N3OS
Molecular Weight377.51
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C22H23N3OS/c1-2-17-8-10-19(11-9-17)20-12-13-22(25-24-20)27-16-21(26)23-15-14-18-6-4-3-5-7-18/h3-13H,2,14-16H2,1H3,(H,23,26)
InChIKeyKYSTUIPWAYKNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (CAS 896045-72-0): Core Structural Definition and Procurement Context


2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (CAS 896045-72-0) is a synthetic, heterocyclic small molecule built on a pyridazine core bearing a 4-ethylphenyl substituent at the 6-position, linked via a thioether bridge to an N-phenethylacetamide moiety [1]. With a molecular formula of C22H23N3OS and a molecular weight of 377.5 g/mol, it is catalogued in PubChem (CID 7206113) and cross-referenced in the ChEBI ontology (CHEBI:107082) as a member of the pyridazines class [1][2]. The compound holds a LINCS library identifier (LSM-18436), indicating its inclusion in the NIH Library of Integrated Network-Based Cellular Signatures for high-throughput phenotypic screening [3]. Its computed XLogP3 of 4.4 positions it within a moderately lipophilic range compared to closely related pyridazine-thioacetamide analogs, a property that directly influences membrane permeability and target engagement profiles [1].

Why Generic Pyridazine-Thioacetamide Substitution Fails for 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide


The target compound cannot be reliably interchanged with its closest published structural analogs—such as the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series (exemplified by compound 4l) or the simpler 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893982-18-8)—without risking functional divergence [1][2]. Two critical structural features drive this irreplaceability: First, the 4-ethyl substituent on the 6-phenyl ring of the pyridazine introduces both steric and electronic perturbations relative to the unsubstituted phenyl present in the majority of published active analogs, with known consequences for target binding pocket complementarity [1]. Second, the N-phenethylacetamide terminus differentiates this compound from both the N-phenyl series (which showed telomerase inhibition of 64.95% and JAK1 inhibition with a 0.46-fold change vs. pacritinib for compound 4l [1]) and the N-oxolanylmethyl analog (CHEBI:107082), where the amide substituent governs hydrogen-bonding topology and metabolic stability [1][3]. Generic substitution therefore risks both loss of desired activity and introduction of uncharacterized off-target effects, making procurement of the specific CAS entity essential for reproducible screening outcomes.

Quantitative Differentiation Evidence for 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide vs. Key Comparators


Physicochemical Differentiation: XLogP3 and Molecular Weight vs. N-Phenylpyridazine-Thioacetamide Analog Series

The target compound exhibits a computed XLogP3 of 4.4, which is measurably higher than the predicted XLogP3 of approximately 3.2–3.6 for the corresponding unsubstituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide scaffold (exemplified by compound 4l), due to the additional ethylene linker in the N-phenethyl group and the 4-ethyl substitution on the phenyl ring [1][2]. This ~0.8–1.2 log unit increase in calculated lipophilicity can translate to a 6–15 fold difference in partition coefficient, directly impacting membrane permeability, plasma protein binding, and in vivo distribution volume [2]. The molecular weight of 377.5 g/mol also exceeds that of the N-phenyl comparator series (typical MW ~335–350 g/mol) while remaining within generally acceptable drug-like space [1].

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-Level Functional Differentiation: N-Phenethyl vs. N-Phenyl Amide Substituent Effects on Target Engagement Topology

The N-phenethylacetamide terminus of the target compound introduces an ethylene spacer between the amide nitrogen and the terminal phenyl ring, creating a conformationally flexible linkage absent in the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series (compounds 4a–n), where the phenyl is directly attached to the amide nitrogen [1]. In the published series, compound 4l achieved telomerase inhibition of 64.95%, JAK1 inhibition with 0.46-fold change vs. pacritinib, STAT3 inhibition with 0.22-fold change vs. sorafenib, and TLR4 downregulation by 0.81-fold change vs. resatorvid [1]. The ethylene insertion in the target compound alters the hydrogen-bond donor geometry of the amide NH and extends the reach of the terminal phenyl into adjacent sub-pockets, potentially reshaping selectivity profiles across these same target classes [1][2].

Structure-activity relationship Amide substituent Target engagement

N-Substituent Divergence from Closest ChEBI Structural Analog: Phenethyl vs. Oxolanylmethyl

The compound most structurally proximal to the target in curated chemical ontologies is 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide (CHEBI:107082, CAS 893982-97-3), which shares the identical 6-(4-ethylphenyl)pyridazine-thioether core but replaces the N-phenethyl group with an N-(2-oxolanylmethyl) (tetrahydrofuran-2-ylmethyl) substituent [1][2]. This substitution fundamentally alters the amide-side-chain character: the target compound's phenethyl group is aromatic and hydrophobic (contributing to XLogP3 4.4), whereas the oxolanylmethyl group in CHEBI:107082 introduces a hydrogen-bond-accepting ether oxygen and reduced lipophilicity (estimated XLogP3 ~2.8–3.2) [1]. Both compounds share a LINCS library provenance [1] but are predicted to exhibit divergent solubility, metabolic stability, and target-binding profiles due solely to this N-substituent variation.

Structural analog ChEBI Functional group divergence

4-Ethylphenyl Substituent Differentiation vs. Historical Pyridazine-Thioacetamide Antiulcer Agents

Historical pyridazine-thioacetamide antiulcer agents, including 2-phenyl-2-(3-pyridazinyl)thioacetamide (IIa) and 2-(6-methyl-3-pyridazinyl)-2-phenylthioacetamide (IIb), demonstrated long-lasting gastric antisecretory activity at 20 mg/kg p.o. in rats [1]. These compounds feature either unsubstituted or 6-methyl-substituted pyridazine cores, whereas the target compound carries a bulkier 6-(4-ethylphenyl) substituent that extends the aromatic system and adds significant steric bulk [1][2]. The IIa and IIb compounds also exhibited acute toxicity approximately half to one-third that of the lead 2-pyridyl analog, establishing that pyridazine-core substitution directly modulates both efficacy and safety margins [1]. The target compound's 4-ethylphenyl substitution represents a further elaboration of this core that is untested in the antiulcer context but may alter both the pyridazine-pyridazinone tautomeric equilibrium noted in the 1981 study and the compound's interaction with gastric H+/K+-ATPase or related targets.

Pyridazine substitution Antiulcer Structure-activity relationship

LINCS Library Provenance as a Unique Screening-Ready Identifier vs. Non-LINCS Analogs

The target compound is assigned the LINCS identifier LSM-18436 within the NIH Library of Integrated Network-Based Cellular Signatures, a designation shared with its oxolanylmethyl analog (CHEBI:107082) but absent for most other pyridazine-thioacetamide analogs, including the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series [1][2]. LINCS library inclusion implies that the compound has been formatted and quality-controlled for high-throughput phenotypic screening across a standardized panel of human cell lines, generating transcriptomic and cellular response signatures [1]. For procurement decisions, this means the compound is available as a pre-qualified screening reagent with traceable provenance, whereas structurally similar but non-LINCS compounds would require independent QC and formatting before use in comparable screening platforms.

LINCS library High-throughput screening Chemical probe

Critical Data Gap Disclosure: Absence of Published IC50/Ki/EC50 Data as a Procurement Decision Factor

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent literature as of April 2026 reveals no published quantitative bioactivity data (IC50, Ki, EC50, MIC, or % inhibition at defined concentrations) for 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide against any defined molecular target or cell-based assay [1][2]. This contrasts sharply with the closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, for which comprehensive telomerase, JAK1, STAT3, and TLR4 inhibition data are published [2]. The target compound thus occupies a distinct procurement niche: it is a structurally characterized, LINCS-library-available screening probe with no pre-existing activity annotation, making it suitable for novel target deconvolution or phenotypic screening campaigns where an uncharacterized scaffold is preferred to minimize bias. However, this data gap also means that any procurement decision based on assumed target engagement must be treated as high-risk without confirmatory in-house testing.

Data gap Screening compound Procurement risk

Procurement-Relevant Application Scenarios for 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (CAS 896045-72-0)


Unbiased Phenotypic Screening for Novel Anticancer Mechanisms Using a Structurally Uncharacterized Pyridazine-Thioacetamide Probe

Given the complete absence of published target-engagement data [1], this compound is ideally suited as an uncharacterized chemical probe in unbiased, cell-based phenotypic screening campaigns aimed at identifying novel anticancer mechanisms. The available target-annotated comparator compound 4l demonstrates robust polypharmacology against telomerase (64.95%), JAK1, STAT3, and TLR4 [2], establishing the pyridazine-thioacetamide scaffold as capable of engaging multiple cancer-relevant targets. The target compound's structurally divergent N-phenethyl and 4-ethylphenyl features [3] make it a logical tool for probing whether this polypharmacology is preserved or redirected, while its LINCS library provenance (LSM-18436) [1] ensures it meets standardized QC requirements for high-throughput deployment.

Structure-Activity Relationship (SAR) Expansion for Pyridazine-Thioacetamide Telomerase/JAK/STAT Inhibitor Series

For medicinal chemistry teams building on the published N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series [2], the target compound represents a systematic SAR expansion point. Its N-phenethyl substituent introduces an ethylene spacer (ΔMW +27–42 g/mol vs. the N-phenyl series) and its 4-ethylphenyl group (vs. unsubstituted phenyl) probes the steric tolerance of the pyridazine 6-position binding pocket [3]. The elevated XLogP3 (4.4 vs. ~3.2–3.6 for the comparator series) [3] further allows evaluation of lipophilicity-driven potency shifts. Procuring this specific CAS entity enables direct head-to-head comparison with compound 4l in the same assay panel (telomerase TRAP, JAK1/STAT3 enzymatic, TLR4 expression), generating quantitative SAR data that the unsubstituted comparator alone cannot provide.

Gastrointestinal Pharmacology Probe: Novel Pyridazine-Thioacetamide for Antiulcer or Antisecretory Screening

Historical pyridazine-thioacetamides IIa and IIb demonstrated potent, long-lasting gastric antisecretory activity in rats at 20 mg/kg p.o., with improved acute toxicity profiles over the 2-pyridyl lead compound [4]. The target compound's 6-(4-ethylphenyl) substitution represents an unexplored elaboration of this validated antiulcer scaffold [3]. Procurement for antisecretory or gastroprotective screening is warranted by this established class-level pharmacology, with the understanding that the 4-ethylphenyl modification constitutes a structural departure from the characterized IIa/IIb series, requiring de novo dose-response evaluation.

Agrochemical Fungicide Lead Identification Using Pyridazine (Thio)amide Scaffolds

The pyridazine (thio)amide chemotype is recognized in the patent literature (US20230054449A1, Bayer CropScience) as a privileged scaffold for controlling phytopathogenic fungi [5]. Although the target compound is not explicitly exemplified in this patent, its core structure aligns with the claimed generic formula. For industrial agrochemical research programs, procuring this specific CAS entity (alongside its closest analogs such as the N-cyclohexyl variant, CAS 896045-22-0 [6]) provides a focused library for evaluating the impact of amide-side-chain variation on fungicidal potency against target pathogens such as Botrytis cinerea or Zymoseptoria tritici, with the phenethyl group offering a distinct lipophilicity profile relative to simpler amide variants.

Quote Request

Request a Quote for 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.